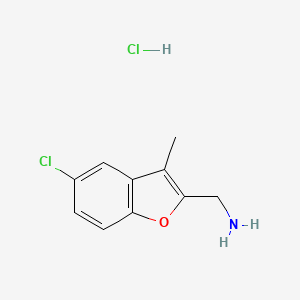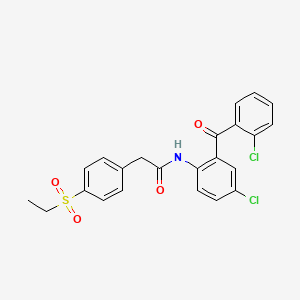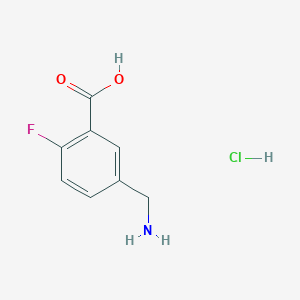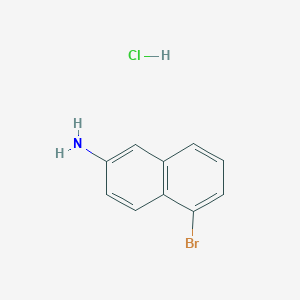
Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate, also known as LiBrOx, is a chemical compound with potential applications in medical and scientific research. This compound is a derivative of oxazole, a heterocyclic organic compound that contains a five-membered ring with an oxygen and nitrogen atom. The synthesis of LiBrOx involves the reaction of 2-bromo-4-(difluoromethyl)-1,3-oxazole with lithium hydroxide, resulting in the formation of LiBrOx.
Applications De Recherche Scientifique
Lithium-Containing Compounds in Battery Technology : Lithium difluoro(oxalato)borate (LiFOB) is used to enhance the electrochemical performance of lithium cobalt oxide and lithium nickel manganese cobalt oxide cathodes, as well as silicon/graphite anodes in lithium-ion batteries, particularly at elevated temperatures. This additive improves high-temperature performance and alters the surface chemistry of the electrodes (Lee et al., 2014).
Lithium in Aging Research : Lithium exposure at clinically relevant concentrations has been shown to increase survival during normal aging in Caenorhabditis elegans. It extends longevity via altered gene expression related to nucleosome-associated functions, suggesting a role in modulating histone methylation and chromatin structure (McColl et al., 2008).
Lithium's Role in Circadian Rhythm : Lithium is a critical component in the regulation of circadian rhythm through its inhibition of glycogen synthase kinase 3 (GSK3) and its effect on the orphan nuclear receptor Rev-erbα, a negative component of the circadian clock (Yin et al., 2006).
Lithium in Tissue Engineering : Lithium ions have been used to stimulate cementogenic differentiation of human periodontal ligament-derived cells in bioactive scaffolds. This involves the activation of the Wnt/β-catenin signalling pathway, indicating potential applications in periodontal tissue engineering (Han et al., 2012).
Lithium in Alzheimer's Disease Research : Lithium has neuroprotective properties and has been considered as a potential treatment for Alzheimer's disease due to its modulation of multiple homeostatic mechanisms involved in neurotrophic response, autophagy, oxidative stress, and mitochondrial function (Forlenza et al., 2014).
Use in Energy Storage Systems : Lithium salts such as lithium bromide (LiBr) have been explored in Li–O2 cells as electrolyte and redox mediator, enhancing cell performance with fewer side effects compared to other lithium halide salts (Kwak et al., 2016).
Propriétés
IUPAC Name |
lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2NO3.Li/c6-5-9-1(3(7)8)2(12-5)4(10)11;/h3H,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJFWSVYWWTGKK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1(=C(OC(=N1)Br)C(=O)[O-])C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF2LiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2878123.png)
![2-[2-[1-(2-Chloroacetyl)-3,6-dihydro-2H-pyridin-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2878125.png)
![7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878126.png)

![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2878131.png)


![4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2878138.png)

![5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2878142.png)


